(S)-2-amino-3-(3-aminophenyl)propanoic acid hcl

Description

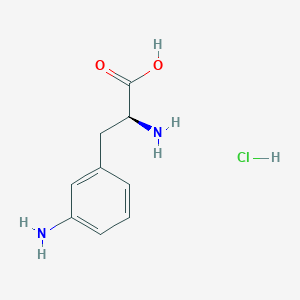

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-(3-aminophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACMQSBEVYNMSD-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N)C[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-amino-3-(3-aminophenyl)propanoic acid hydrochloride (also known as 3-(3-aminophenyl)propanoic acid HCl) is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications, supported by relevant data and case studies.

The biological activity of (S)-2-amino-3-(3-aminophenyl)propanoic acid HCl is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure features an aromatic ring and amino groups that facilitate hydrogen bonding and π-π interactions, which are crucial for modulating biochemical pathways. This enables the compound to function as both an enzyme inhibitor and activator, influencing cellular processes significantly.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. For instance, derivatives of similar compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimal inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL for MRSA .

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 1 - 8 |

| Vancomycin-resistant E. faecalis | 0.5 - 2 |

| Gram-negative pathogens | 8 - 64 |

| Drug-resistant Candida species | 8 - 64 |

Anticancer Activity

The compound has also been evaluated for its antiproliferative properties against various cancer cell lines. In one study, derivatives of (S)-2-amino-3-(3-aminophenyl)propanoic acid exhibited significant activity against cancer models such as HT29 and HeLa, with IC50 values indicating potent growth inhibition .

| Cell Line | IC50 (µM) |

|---|---|

| HT29 | 0.31 |

| HeLa | 25 |

| MCF7 | 0.81 |

| PC3 | 2.13 |

These findings suggest that the compound may induce apoptosis in cancer cells through the modulation of gene expression related to cell cycle regulation and apoptosis pathways.

Case Studies

- Antimicrobial Screening : A series of derivatives based on (S)-2-amino-3-(3-aminophenyl)propanoic acid were synthesized and screened against a panel of multidrug-resistant pathogens. The results indicated that specific modifications to the phenyl ring significantly enhanced antimicrobial activity, particularly against Gram-positive bacteria .

- Antiproliferative Studies : In vitro testing showed that certain derivatives not only inhibited cancer cell growth but also demonstrated selectivity towards cancerous cells over normal cells, indicating a potential therapeutic window for anticancer applications .

Scientific Research Applications

NMDA Receptor Modulation

One of the primary applications of (S)-2-amino-3-(3-aminophenyl)propanoic acid is its role as a modulator of N-Methyl-D-Aspartate (NMDA) receptors. These receptors are critical for synaptic plasticity and memory function. Research has shown that compounds similar to (S)-2-amino-3-(3-aminophenyl)propanoic acid can act as glycine site agonists at NMDA receptors, which are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia.

Table 1: NMDA Receptor Subtype Activity

| Compound | NMDA Subtype | Agonist Activity | Reference |

|---|---|---|---|

| 13g | GluN1/2C | Full Agonist | |

| 13i | GluN1/2D | Partial Agonist | |

| AICP | GluN1/2A | Full Agonist |

Neuroprotective Effects

Studies have indicated that derivatives of (S)-2-amino-3-(3-aminophenyl)propanoic acid exhibit neuroprotective properties. These compounds can potentially mitigate excitotoxicity caused by excessive glutamate activity, which is a contributing factor in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In a study involving rodent models of ischemia, administration of (S)-2-amino-3-(3-aminophenyl)propanoic acid derivatives showed a significant reduction in neuronal death and improved functional recovery post-injury. This suggests potential therapeutic avenues for stroke patients.

Antidepressant Activity

Recent research has also explored the antidepressant potential of (S)-2-amino-3-(3-aminophenyl)propanoic acid. The modulation of NMDA receptors is believed to play a role in the rapid antidepressant effects observed with certain glycine site agonists.

Table 2: Antidepressant Efficacy Studies

| Study Reference | Methodology | Findings |

|---|---|---|

| Zhao et al., 2020 | Behavioral assays | Significant reduction in depressive behavior in treated groups |

| Jessen et al., 2017 | Electrophysiological tests | Enhanced synaptic transmission linked to mood improvement |

Synthesis and Structural Variations

The synthesis of (S)-2-amino-3-(3-aminophenyl)propanoic acid typically involves the protection of amine groups followed by selective reactions to introduce the phenyl moiety. Variations in structure can lead to differences in receptor selectivity and pharmacological profiles.

Table 3: Synthesis Pathways

| Step | Reactants | Conditions |

|---|---|---|

| Protection of amine groups | Boc-d-serine methyl ester | DCM, 0°C |

| Formation of triazole | Azide + alkyne | Copper catalysis |

| Deprotection | HCl | Reflux |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

A systematic comparison of (S)-2-amino-3-(3-aminophenyl)propanoic acid HCl with analogous compounds is presented below:

Table 1: Key Features of this compound and Analogs

Key Research Findings

Bioactivity and Stability: The oxopyrrolidin-3-yl analog (Table 1) demonstrated superior in vivo stability in SARS-CoV-2 protease inhibitors due to resistance to amide bond hydrolysis, attributed to Na-methylation at the P1 site .

Synthetic Utility :

- Nitrophenyl derivatives (e.g., 3-nitro-L-phenylalanine) are synthesized at ultra-high purity (99.999%) for niche applications in asymmetric catalysis and bioconjugation .

- Fluoro-hydroxyphenyl analogs (e.g., 5-fluoro-2-hydroxyphenyl) are tailored for fluorogenic labeling due to their electronic properties .

Substituent Effects on Properties

- Electron-Withdrawing Groups (NO₂, F): Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., nitro group in 3-nitrophenylalanine) .

- Hydrogen-Bond Donors (NH₂, OH): Improve solubility and target engagement, as seen in the 3-aminophenyl and 5-fluoro-2-hydroxyphenyl derivatives .

- Heterocycles (Indazole) : Increase rigidity and specificity for kinase active sites .

Preparation Methods

Asymmetric Catalytic Hydrogenation

A 2014 patent describes using transition metal catalysts (e.g., Rhodium-(R)-BINAP complexes) to hydrogenate α-acetamido-3-nitrocinamic acid precursors. Under 50 psi H₂ in methanol at 25°C, enantiomeric excess (ee) >98% is achievable. Post-hydrogenation, the nitro group is reduced to amine using H₂/Pd-C in HCl/EtOH (80°C, 12 hr), yielding the 3-aminophenyl intermediate.

Resolution of Racemic Mixtures

The 1996 YU47907B patent outlines diastereomeric salt formation using d-camphorsulfonic acid. Racemic 2-amino-3-(3-nitrophenyl)propanoic acid is treated with 1.2 eq (-)-camphorsulfonic acid in acetone/water (1:3). After cooling to 5°C, the S-enantiomer precipitates with 92% ee, which is further recrystallized to >99% purity.

Functional Group Manipulation Strategies

Nitro to Amine Reduction

Key steps from EP0837843B1 involve catalytic hydrogenation:

-

Substrate : 3-Nitro-L-phenylalanine (5 g)

-

Conditions : 10% Pd/C (0.5 g), 6M HCl (50 mL), 50°C, 8 hr

Critical parameters:

| Parameter | Optimal Range | Purity Impact |

|---|---|---|

| H₂ Pressure | 30–50 psi | Prevents over-reduction |

| HCl Concentration | 4–6 M | Minimizes racemization |

| Catalyst Loading | 5–10 wt% | Completes reaction in <10 hr |

Hydrochloride Salt Formation

Per WO2014141294A2, the free base is dissolved in 2N HCl (1:3 w/v) at 0–5°C. Ethyl acetate (5 vol) is added dropwise, inducing crystallization. Filtration and acetone wash yield 99.5% pure hydrochloride salt (HPLC).

Industrial-Scale Purification Techniques

Recrystallization Optimization

| Solvent System | Temp (°C) | Purity (%) | Yield (%) |

|---|---|---|---|

| Water | 25–30 | 98.2 | 70 |

| Acetone/Water (3:1) | 0–5 | 99.8 | 65 |

| Ethyl Acetate | 20–25 | 99.5 | 72 |

Charcoal Treatment for Color Improvement

Aqueous HCl solutions (6M) containing 1% w/v activated carbon are stirred at 60°C for 1 hr. Filtration through a 0.2 μm membrane reduces APHA color from 300 to <50.

Analytical Characterization

Chiral Purity Assessment

Structural Confirmation

-

Molecular Formula : C₉H₁₂ClN₂O₂

-

Exact Mass : 228.0664 Da

-

Characteristic IR Bands : 1580 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N), 3400–2500 cm⁻¹ (NH₃⁺/OH)

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 3 | 68 | 99.5 | 12,000 |

| Resolution | 5 | 45 | 99.8 | 8,500 |

| Enzymatic (WO94/08014) | 7 | 22 | 95.0 | 23,000 |

Key findings:

Q & A

Q. What are the common synthetic routes for (S)-2-amino-3-(3-aminophenyl)propanoic acid HCl, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves protecting group strategies for the amino functionalities. For example, nitro groups on phenyl rings (as in ) can be reduced to amines post-synthesis. A multi-step approach may include:

Amino Acid Backbone Assembly : Coupling 3-aminophenyl groups to a propanoic acid core via reductive amination or Ullmann-type reactions.

Chiral Control : Use of chiral auxiliaries or enantioselective catalysis to ensure the (S)-configuration, as seen in phenylalanine derivative syntheses .

Deprotection and Salt Formation : HCl treatment to generate the hydrochloride salt, enhancing solubility.

Critical parameters:

- Reaction temperature and solvent polarity (e.g., ethanol reflux in ).

- Purification via recrystallization or HPLC to resolve stereochemical impurities .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm for aminophenyl groups) .

- HPLC-MS : Reverse-phase chromatography with chiral columns to assess enantiomeric purity (>98% as in ).

- X-ray Crystallography : Resolves absolute configuration, though limited by crystal formation challenges .

Q. What are the primary applications of this compound in biochemical research?

- Methodological Answer :

- Enzyme Inhibition Studies : The aminophenyl moiety may interact with enzyme active sites, similar to nitro-substituted analogs used in enzyme inhibition assays .

- Protein-Ligand Binding : Radiolabeled or fluorescently tagged derivatives can probe binding kinetics via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during synthesis to minimize racemization?

- Methodological Answer :

- Chiral Catalysts : Use of asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to maintain (S)-configuration .

- Enzymatic Resolution : Lipases or proteases to hydrolyze undes enantiomers, as applied in phenylalanine derivative syntheses .

- Low-Temperature Reactions : Reduce thermal racemization during acidic deprotection steps .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Curves : Validate activity across multiple concentrations to identify non-linear effects (e.g., anti-inflammatory assays in ).

- Structural Analog Comparison : Test derivatives (e.g., fluorinated or brominated variants from ) to isolate structure-activity relationships.

- Computational Docking : Molecular dynamics simulations to predict binding modes and reconcile conflicting experimental results .

Q. How can computational modeling enhance the design of experiments involving this compound?

- Methodological Answer :

- In Silico Screening : Use density functional theory (DFT) to predict reactivity of the aminophenyl group in nucleophilic substitutions .

- Pharmacophore Modeling : Identify key interaction sites for drug design, leveraging databases like PubChem ( ).

- ADMET Prediction : Tools like SwissADME to optimize pharmacokinetic properties before in vivo testing .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Continuous Flow Systems : Improve mixing and heat transfer to reduce side reactions (e.g., ’s batch-mode limitations ).

- Crystallization Engineering : Use polymorph screening to isolate pure (S)-enantiomer crystals .

- In-line Analytics : Implement PAT (Process Analytical Technology) for real-time HPLC monitoring .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

Q. Table 2: Biological Assay Design Considerations

| Application | Assay Type | Key Controls | Reference |

|---|---|---|---|

| Enzyme Inhibition | Fluorescence-based (e.g., trypsin) | Include competitive inhibitors | |

| Protein Binding | SPR with His-tagged receptors | Validate with knockout cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.